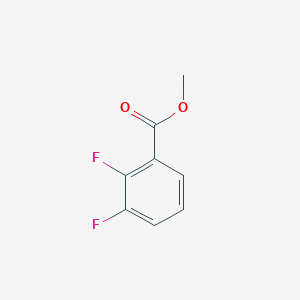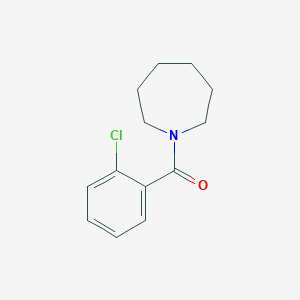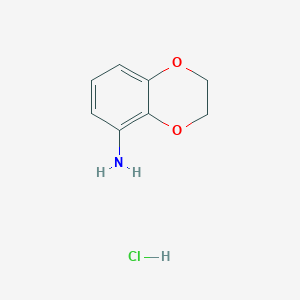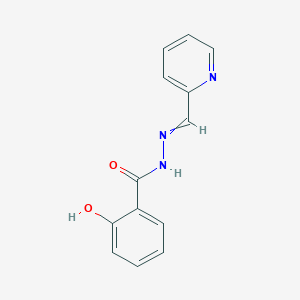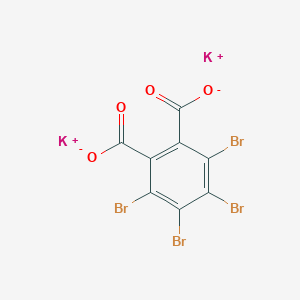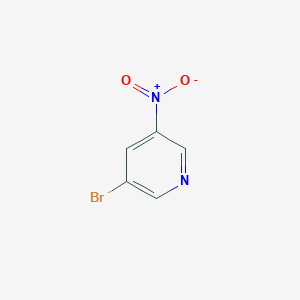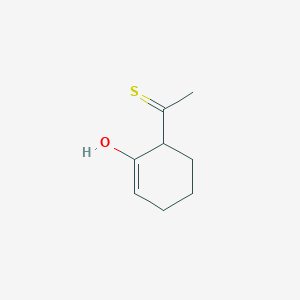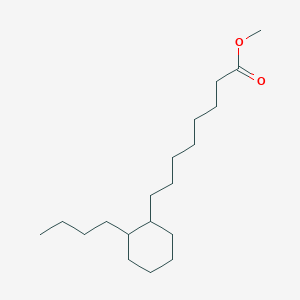
Methyl 8-(2-butylcyclohexyl)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-(2-butylcyclohexyl)octanoate (MBO) is a synthetic fragrance compound that is widely used in the perfume and cosmetic industry. It is a clear, colorless liquid with a pleasant odor and is known for its long-lasting fragrance. MBO has been extensively studied for its potential applications in scientific research, particularly in the field of olfactory perception and behavior.
Mécanisme D'action
Methyl 8-(2-butylcyclohexyl)octanoate acts as a ligand for specific olfactory receptors in the nose, leading to the activation of specific neural pathways that are responsible for odor perception. The exact mechanism of action of Methyl 8-(2-butylcyclohexyl)octanoate is not fully understood, but it is believed to involve the binding of Methyl 8-(2-butylcyclohexyl)octanoate to specific receptor proteins on the surface of olfactory receptor cells in the nose.
Effets Biochimiques Et Physiologiques
Methyl 8-(2-butylcyclohexyl)octanoate has been shown to have a wide range of biochemical and physiological effects in animals and humans. It can induce changes in heart rate, blood pressure, and respiratory rate, and can also affect the release of certain hormones and neurotransmitters in the brain. The exact mechanisms underlying these effects are not fully understood, but they are believed to involve the activation of specific neural pathways in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 8-(2-butylcyclohexyl)octanoate has several advantages as a research tool, including its high potency, long-lasting fragrance, and easy availability. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage. Researchers must take appropriate safety precautions when working with Methyl 8-(2-butylcyclohexyl)octanoate to avoid any potential health hazards.
Orientations Futures
There are several potential directions for future research on Methyl 8-(2-butylcyclohexyl)octanoate, including:
1. Investigating the neural mechanisms underlying olfactory perception and behavior in different animal species.
2. Studying the effects of Methyl 8-(2-butylcyclohexyl)octanoate on human olfactory perception and behavior, including its potential use in the development of new fragrance products.
3. Developing new synthetic fragrance compounds based on the structure of Methyl 8-(2-butylcyclohexyl)octanoate, with improved potency, safety, and stability.
4. Exploring the potential therapeutic applications of Methyl 8-(2-butylcyclohexyl)octanoate in the treatment of olfactory disorders and other neurological conditions.
5. Investigating the environmental impact of Methyl 8-(2-butylcyclohexyl)octanoate and other synthetic fragrance compounds, including their potential effects on air quality and human health.
In conclusion, Methyl 8-(2-butylcyclohexyl)octanoate is a synthetic fragrance compound that has been extensively studied for its potential applications in scientific research, particularly in the field of olfactory perception and behavior. It has several advantages as a research tool, including its high potency and long-lasting fragrance, but also has some limitations that must be carefully considered. There are several potential directions for future research on Methyl 8-(2-butylcyclohexyl)octanoate, including investigating the neural mechanisms underlying olfactory perception and behavior, developing new synthetic fragrance compounds, and exploring potential therapeutic applications.
Méthodes De Synthèse
Methyl 8-(2-butylcyclohexyl)octanoate is synthesized through a multi-step process involving the reaction of cyclohexanone with n-butylmagnesium bromide, followed by esterification with octanoic acid and methylation with dimethyl sulfate. The final product is purified through distillation and recrystallization to obtain a high-purity compound.
Applications De Recherche Scientifique
Methyl 8-(2-butylcyclohexyl)octanoate has been used extensively in scientific research to study the olfactory perception and behavior of animals and humans. It is a potent odorant that can activate specific olfactory receptors in the nose, leading to the perception of a specific odor. Methyl 8-(2-butylcyclohexyl)octanoate has been used in various studies to investigate the neural mechanisms underlying olfactory perception and to understand how different odorants are processed in the brain.
Propriétés
Numéro CAS |
16847-05-5 |
|---|---|
Nom du produit |
Methyl 8-(2-butylcyclohexyl)octanoate |
Formule moléculaire |
C19H36O2 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
methyl 8-(2-butylcyclohexyl)octanoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-12-17-14-10-11-15-18(17)13-8-6-5-7-9-16-19(20)21-2/h17-18H,3-16H2,1-2H3 |
Clé InChI |
MCPUIPZASRSCFE-UHFFFAOYSA-N |
SMILES |
CCCCC1CCCCC1CCCCCCCC(=O)OC |
SMILES canonique |
CCCCC1CCCCC1CCCCCCCC(=O)OC |
Synonymes |
2-Butylcyclohexaneoctanoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



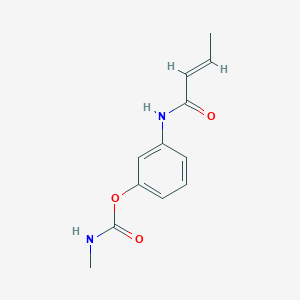
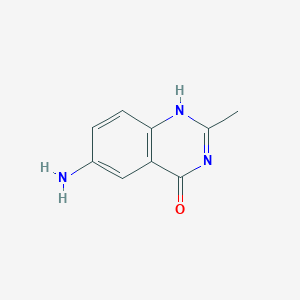
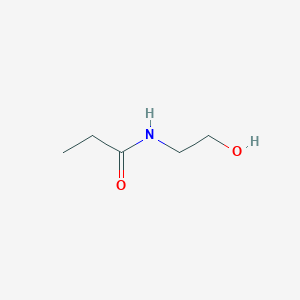

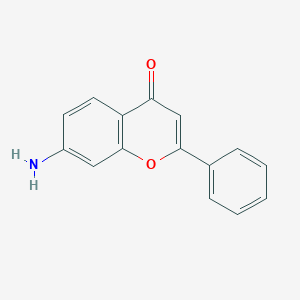
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)
